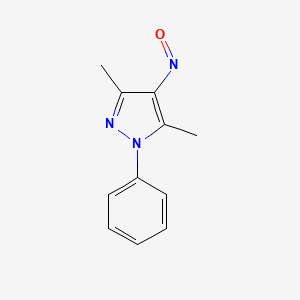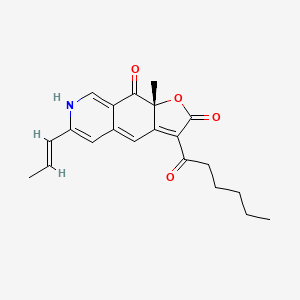
Rubropunctamin
Übersicht
Beschreibung
Rubropunctamine is a red pigment produced by the fungus Monascus . It exerts antibiotic action against bacteria and also against some yeast and filamentous fungi strains . Rubropunctamine has potential embryotoxicity and teratogenicity .
Molecular Structure Analysis
Rubropunctamine has a molecular weight of 353.41 and its formula is C21H23NO4 . Its structure is classified under Alkaloids and Isoquinoline Alkaloids . Further details about its molecular structure might require advanced analytical techniques such as NMR or X-ray crystallography.
Chemical Reactions Analysis
Rubropunctamine has been found to inhibit Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation .
Wissenschaftliche Forschungsanwendungen
Herstellung von Monascus-Pigmenten
Rubropunctamin ist ein rotes Pigment, das von Monascus-Arten produziert wird . Es wird aus den orangefarbenen Pigmenten Rubropunctatin und Monascorubrin durch eine nicht-katalysierte Affinitätsammoniakreaktion gewonnen . Die Produktion von this compound kann durch die Zugabe von Natriumacetat deutlich beeinflusst werden .
Morphologische Transformation
Die Produktion von this compound kann zu morphologischen Transformationen bei Monascus-Arten führen. So können sich Kolonien von großen, orangefarbenen, flauschigen Kolonien in kleine, kompakte, rötliche Kolonien oder dicht gepackte, orangefarbene Kolonien ohne verstreute Mycelien verwandeln .
Biomassenanstieg
Die Produktion von this compound kann auch die Biomasse von Monascus-Arten erhöhen. So führte beispielsweise die Zugabe von Ammoniumacetat in einer Konzentration von 0,1 % zu einer Erhöhung der Biomasse von M. ruber M7 .
Verbesserte Pigmentproduktion
Die this compound-Produktion kann durch die Zugabe von Acetat-Spezies verstärkt werden. So können alle Acetat-Spezies die Pigmentproduktion verbessern, wobei Ammoniumacetat die stärksten Auswirkungen hat .
Rolle im Stickstoffstoffwechsel
This compound spielt eine Rolle im Stickstoffstoffwechsel. Anorganische Stickstoffquellen (insbesondere NH4Cl und NH4NO3) förderten die Biosynthese von Monascus-Pigmenten (MPs) und hemmten die Produktion von Citrinin .
Anwendungen in der Wirkstoffabgabe
Die Anwendungen von this compound in der Wirkstoffabgabe wurden untersucht, insbesondere im Zusammenhang mit der krebsgestützten Chemotherapie. Um seine Wasserunlöslichkeit und Photostabilität zu beheben, wurde ein Liposom mit Rubropunctatin (R-Liposom) als Antikrebs-Wirkstoffträger entwickelt.
Wirkmechanismus
Target of Action
Rubropunctamine, a red pigment produced by the Monascus species, primarily targets bacteria, yeast, and filamentous fungi strains . It exerts an antibiotic action against these microorganisms, making it a potent antimicrobial agent .
Mode of Action
Rubropunctamine interacts with its targets by inhibiting their growth and proliferation . It disrupts the normal functioning of these microorganisms, leading to their eventual death or growth inhibition .
Biochemical Pathways
It is known that the compound is involved in the regulation of fungal development and secondary metabolism . One of the key players in this process is a Monascus ypt7 homologous gene (mrypt7) from Monascus ruber M7 . This gene is believed to coordinate with numerous genes involved in the vegetative growth, conidiogenesis, secondary metabolism biosynthesis, and transportation of M. ruber M7 .
Pharmacokinetics
It is suggested that most rubropunctamine compounds have high intestinal absorption and bioavailability . Some Rubropunctamine compounds might cause pharmacokinetics-related drug–drug interactions .
Result of Action
The primary result of Rubropunctamine’s action is the inhibition of the growth and proliferation of bacteria, yeast, and filamentous fungi strains . This leads to a decrease in the population of these microorganisms, thereby exerting its antibiotic effect .
Action Environment
The action of Rubropunctamine can be influenced by various environmental factors. For instance, the addition of acetates, especially ammonium acetate, can significantly enhance the production of Rubropunctamine . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its environment .
Biochemische Analyse
Biochemical Properties
Rubropunctamine interacts with various biomolecules in biochemical reactions. It inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation by (±)-(E)-methyl-2[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1) in normal human hepato cells .
Cellular Effects
Rubropunctamine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell apoptosis and inhibit growth in BGC-823 cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Rubropunctamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that Rubropunctamine can significantly influence the production of Monascus pigments, especially when the transportation of Rubropunctamine was improved multi-fold .
Temporal Effects in Laboratory Settings
The effects of Rubropunctamine change over time in laboratory settings. For instance, the extracellular contents of Rubropunctamine were raised by 1865 and 4100-fold at the 4th day when M7 grew on PDA with 0.5% ammonium acetate . This indicates that Rubropunctamine has a significant long-term effect on cellular function observed in in vitro studies .
Metabolic Pathways
Rubropunctamine is involved in various metabolic pathways. Genes involved in aromatic amino acid metabolism pathway and branched chain amino acid metabolism were found to be up-regulated in the presence of Rubropunctamine . This suggests that Rubropunctamine interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Rubropunctamine is transported and distributed within cells and tissues. Sodium acetate can significantly influence the production of Rubropunctamine, especially when the transportation of Rubropunctamine was improved multi-fold . This suggests that Rubropunctamine interacts with certain transporters or binding proteins, affecting its localization or accumulation .
Eigenschaften
| { "Design of the Synthesis Pathway": "Rubropunctamine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxybenzylamine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzylamine in ethanol in the presence of hydrochloric acid to form 2,4-bis(2-hydroxybenzyl)phenol.", "Step 2: Reduction of 2,4-bis(2-hydroxybenzyl)phenol with sodium borohydride in methanol to form rubropunctamine intermediate A.", "Step 3: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in acetic anhydride in the presence of sodium acetate to form 4-fluoro-3-(ethoxycarbonyl)cinnamic acid.", "Step 4: Esterification of 4-fluoro-3-(ethoxycarbonyl)cinnamic acid with rubropunctamine intermediate A in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine in diethyl ether to form rubropunctamine.", "Step 5: Purification of rubropunctamine by recrystallization from methanol and water." ] } | |
| 514-66-9 | |
Molekularformel |
C21H23NO4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |
InChI |
InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |
InChI-Schlüssel |
WTEXYKPGDKLLCW-KCSPPWDSSA-N |
Isomerische SMILES |
CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |
SMILES |
CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |
Kanonische SMILES |
CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Rubropunctatin; Rubropunctamine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

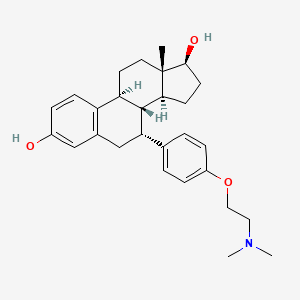
![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)
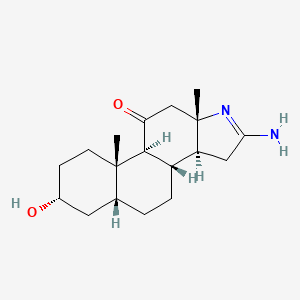

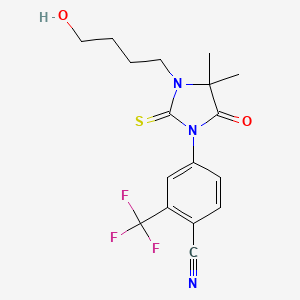
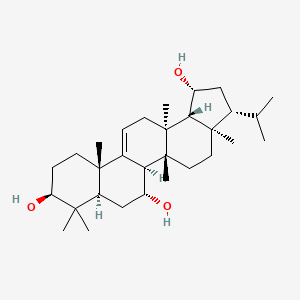
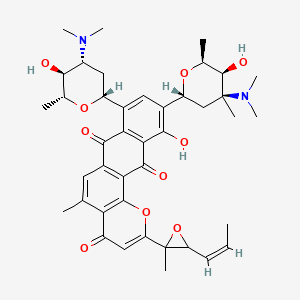
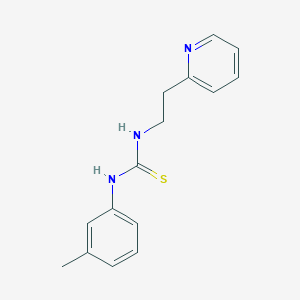
![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)

